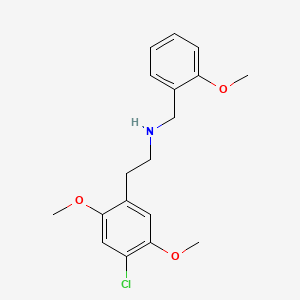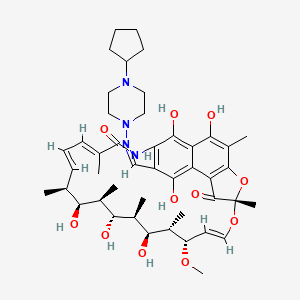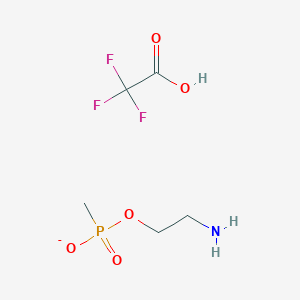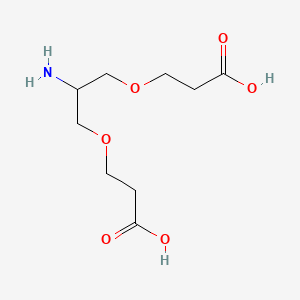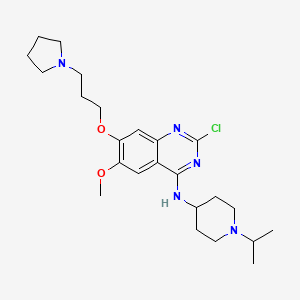
2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a quinazolin-4-amine derivative. Quinazolin-4-amines are a class of compounds that have been studied for their potential therapeutic effects . The compound also contains a piperidine ring, which is a common feature in many pharmaceuticals, and a pyrrolidine ring, which is found in many natural products and drugs .
Molecular Structure Analysis
The molecular formula of this compound is C30H49N7O2 . It contains several functional groups, including an amine, an ether, and a quinazoline. These functional groups could potentially be involved in its biological activity .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The amine group could participate in acid-base reactions, and the ether and amine groups could potentially be sites of metabolic breakdown in the body .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be inferred from its molecular formula, such as its molecular weight, which is 539.765 .Aplicaciones Científicas De Investigación
CCR4 Antagonists for Anti-inflammatory Activity : Derivatives of this compound, specifically those with modifications in the pyrrolidine moiety, have shown strong inhibition of human/mouse chemotaxis. These compounds demonstrate significant anti-inflammatory activity in murine models of acute dermatitis, highlighting their potential for treating inflammation-related conditions (Yokoyama et al., 2009).
Synthesis and Characterization of Quinazoline Derivatives : Various derivatives of 7-(3-(substituted-phenoxy) propoxy) quinazolines, including those related to the specified compound, have been synthesized and characterized. These compounds are of interest due to their diverse potential applications in medicinal chemistry (Yan & Ouyang, 2013).
Antitumor Activity : Some derivatives of 4-(3′-Chlorophenylamino)-6-methoxy quinazoline have shown preliminary antitumor activity. This suggests the potential of these compounds in cancer research, particularly for the development of new anticancer agents (Gui-ping, 2012).
Synthesis of Related Substances of Gefitinib : Derivatives of quinazoline, closely related to the specified compound, have been synthesized as related substances of gefitinib, a known anticancer drug. This indicates the compound's relevance in the context of developing novel therapeutic agents (Lihon & Zhongqi, 2014).
Antimalarial Drug Lead : Studies have identified derivatives of 6,7-dimethoxyquinazoline-2,4-diamines, structurally related to the specified compound, as promising antimalarial drug leads. This highlights the compound's potential application in the treatment and prevention of malaria (Mizukawa et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36ClN5O2/c1-17(2)30-12-7-18(8-13-30)26-23-19-15-21(31-3)22(16-20(19)27-24(25)28-23)32-14-6-11-29-9-4-5-10-29/h15-18H,4-14H2,1-3H3,(H,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTIAKXLWWMKSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

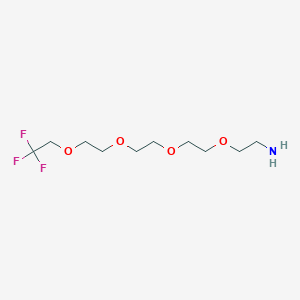
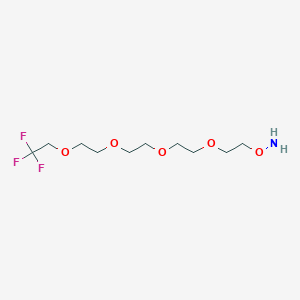
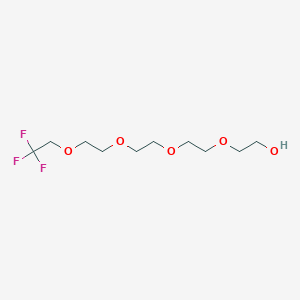
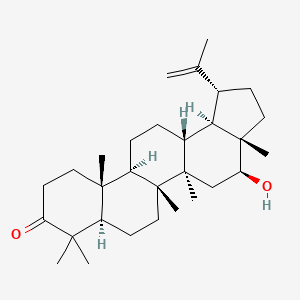
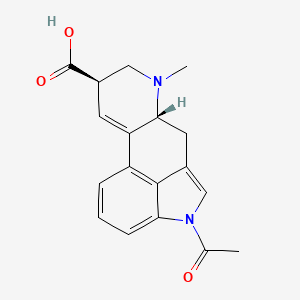
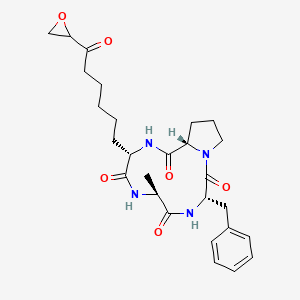

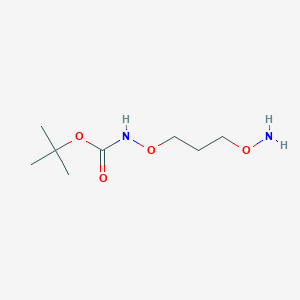
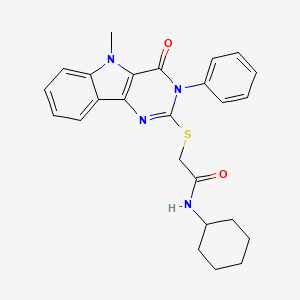
![{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B604941.png)
